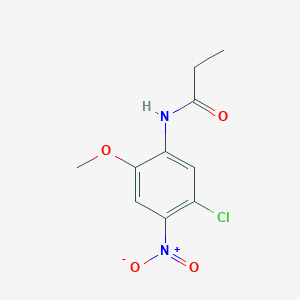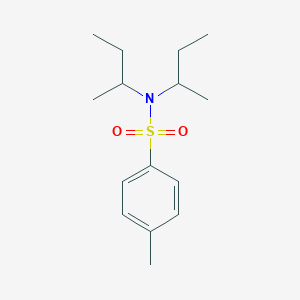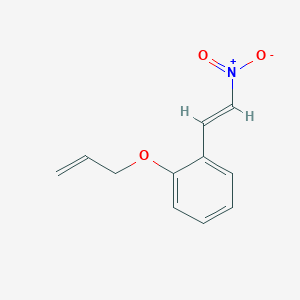![molecular formula C24H24N2O10 B4037518 tetramethyl 2,2'-[(1,4-dioxo-1,4-butanediyl)diimino]diterephthalate](/img/structure/B4037518.png)
tetramethyl 2,2'-[(1,4-dioxo-1,4-butanediyl)diimino]diterephthalate
Übersicht
Beschreibung
Tetramethyl 2,2'-[(1,4-dioxo-1,4-butanediyl)diimino]diterephthalate is a useful research compound. Its molecular formula is C24H24N2O10 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.14309497 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Degradation
Poly(tetramethylene succinate/terephthalate) copolymers were synthesized through melt polycondensation, demonstrating the potential for creating biodegradable polymers with varied physical properties and enzymatic degradation rates. This research highlights the versatility of terephthalic acid derivatives in polymer synthesis and environmental sustainability (Nagata et al., 2000).
Molecular Electronics and Photophysics
Core-fluorinated naphthalene diimides, analogous in structural complexity to the query compound, were synthesized and shown to have significant potential in organic electronics, particularly in organic field-effect transistors (OFETs). These compounds exhibit n-channel field-effect characteristics with notable electron mobility, demonstrating the role of such diimides in advancing molecular electronics (Yuan et al., 2016).
Catalysis
Vanadyl Schiff base complexes derived from naphthalene diamine, similar in synthetic strategy to the diimide derivatives, have been studied as catalysts for the oxidation of cyclohexene. These complexes showcase the influence of structural modifications on catalytic activity and selectivity, revealing insights into the design of more effective catalytic systems (Boghaei & Mohebi, 2002).
Material Science and Engineering
Investigations into the molecular orientation changes in naphthalene diimide thin films upon thermal treatment offer valuable insights into the manipulation of material properties for specific electronic applications. The study underscores the importance of intermolecular interactions and thermal processing in determining the electronic properties of thin films, relevant for transparent electron-transporting materials (Nakamura et al., 2019).
Polymer Science
Segmented copolymers with poly(ester amide) units demonstrate the potential for creating materials with specific mechanical properties and thermal behaviors. The synthesis and characterization of these copolymers underline the role of molecular design in achieving desired polymer features, such as melting temperatures and moduli, which are critical for various industrial applications (Gaymans & Haan, 1993).
Eigenschaften
IUPAC Name |
dimethyl 2-[[4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O10/c1-33-21(29)13-5-7-15(23(31)35-3)17(11-13)25-19(27)9-10-20(28)26-18-12-14(22(30)34-2)6-8-16(18)24(32)36-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFWSZUABVHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B4037436.png)
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide](/img/structure/B4037442.png)


![5-(4-Bromophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4037463.png)


![ETHYL 2-({4-[2-(ETHOXYCARBONYL)ANILINO]-4-OXOBUTANOYL}AMINO)BENZOATE](/img/structure/B4037488.png)


![2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4037503.png)



